PF15 TFA: A Technical Whitepaper on a Selective FLT3-ITD Degrader
PF15 TFA: A Technical Whitepaper on a Selective FLT3-ITD Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent drivers of acute myeloid leukemia (AML), conferring a poor prognosis. While tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy is often limited by resistance mechanisms. A promising alternative therapeutic strategy is the targeted degradation of the oncogenic FLT3-ITD protein. This technical guide details the profile of PF15 TFA, a potent and selective FLT3-ITD degrader. PF15 TFA is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of FLT3-ITD, offering a distinct mechanism of action compared to traditional inhibitors. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with PF15 TFA.
Introduction to PF15 TFA
PF15 TFA is a heterobifunctional small molecule designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] As a PROTAC, PF15 TFA is composed of a ligand that binds to the FLT3 kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of FLT3-ITD, marking it for subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach offers a powerful alternative to kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the oncoprotein.
The trifluoroacetate (B77799) (TFA) salt form of PF15 is commonly used in research settings. TFA is a counterion often used in the purification of synthetic peptides and small molecules.[2]
Mechanism of Action
The mechanism of action of PF15 TFA involves the formation of a ternary complex between FLT3-ITD, PF15 TFA, and the CRBN E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the selective degradation of the FLT3-ITD protein.
Signaling Pathway
FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant downstream signaling, promoting cell proliferation and survival in AML. Key signaling pathways activated by FLT3-ITD include the STAT5, PI3K/AKT, and MAPK pathways. By inducing the degradation of FLT3-ITD, PF15 TFA effectively downregulates the phosphorylation of FLT3 and its downstream effector, STAT5.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for PF15 TFA from the primary literature.[1][2]
Table 1: In Vitro Degradation and Proliferation
| Parameter | Cell Line | Value | Reference |
| DC50 | Not Specified | 76.7 nM | [1][2] |
| Anti-proliferation | MV4-11 | Good activity | [2] |
| Molm-13 | Good activity | [2] | |
| BaF3 (ITD) | Good activity | [2] | |
| BaF3 (ITD-D835V) | Good activity | [2] | |
| BaF3 (ITD-F691L) | Good activity | [2] |
Table 2: In Vivo Efficacy in Mouse Models
| Animal Model | Treatment | Outcome | Reference |
| BaF3-FLT3-ITD Xenograft | 10 mg/kg, i.p., once daily for 10 days | 58.4% tumor growth inhibition | [2] |
| 20 mg/kg, i.p., once daily for 10 days | Higher inhibitory rate than 10 mg/kg | [2] | |
| BaF3-FLT3-ITD in situ model | 20 mg/kg, i.p., twice daily for 12 days | Median survival extended to 15 days (vs. 11 days for control) | [2] |
| 40 mg/kg, i.p., once daily for 12 days | Median survival extended to 15 days (vs. 11 days for control) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on the primary literature and standard laboratory practices.[1]
Cell Culture
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Cell Lines: MV4-11 and Molm-13 (human AML cell lines with FLT3-ITD mutation), Ba/F3 cells (murine pro-B cells) engineered to express human FLT3-ITD or its resistant mutants (ITD-D835V, ITD-F691L).
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Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine IL-3.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis
This protocol is for assessing the degradation of FLT3 and the phosphorylation status of FLT3 and STAT5.
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Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of PF15 TFA or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
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Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay measures the anti-proliferative effect of PF15 TFA.
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Cell Seeding: Seed cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
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Compound Treatment: Treat the cells with a serial dilution of PF15 TFA (e.g., 0-1000 nM) for 72 hours.
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Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the in vivo efficacy of PF15 TFA.
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Animal Model: Female NOD/SCID mice are commonly used.
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Tumor Implantation: Subcutaneously inject BaF3-FLT3-ITD cells into the flanks of the mice. For an in situ model, cells can be injected intravenously.
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Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer PF15 TFA via intraperitoneal (i.p.) injection at the desired doses and schedule. The vehicle control typically consists of the formulation solution without the compound.
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Efficacy Evaluation:
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For subcutaneous models, measure tumor volume regularly using calipers.
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For in situ models, monitor animal survival.
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Monitor the body weight of the animals as an indicator of toxicity.
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Data Analysis: Analyze tumor growth inhibition and survival data using appropriate statistical methods.
Conclusion
PF15 TFA represents a promising therapeutic agent for the treatment of FLT3-ITD-positive AML. Its ability to selectively induce the degradation of the oncoprotein FLT3-ITD through the PROTAC mechanism offers a distinct and potentially more durable anti-leukemic effect compared to traditional kinase inhibitors. The data presented in this technical guide highlight its potent in vitro and in vivo activity. The provided experimental protocols serve as a foundation for further research and development of this and similar targeted protein degraders.
